3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE
Overview
Description
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE is a synthetic compound that features a unique combination of a triazole ring, a pyridine ring, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an azide and an alkyne.
Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Coupling with Pyridine: The brominated triazole is coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Attachment to Adamantane: The final step involves the attachment of the triazole-pyridine moiety to an adamantane carboxamide through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the pyridine ring.
Reduction: Reduction reactions could target the bromine substituent or the triazole ring.
Substitution: The bromine atom on the triazole ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-triazole derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of novel materials with unique properties.
Biology
Drug Discovery: The compound may be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Probes: Use as a probe to study biological processes involving triazole or pyridine-containing molecules.
Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the triazole ring.
Cancer Therapy: Investigation of its efficacy in cancer treatment through inhibition of specific molecular targets.
Industry
Polymer Additives: Use as an additive in polymers to enhance their properties.
Coatings: Application in coatings to provide specific functionalities such as antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The adamantane moiety may enhance its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE: Lacks the bromine substituent.
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE: Contains a chlorine substituent instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE may confer unique reactivity and properties compared to its analogs. This could include differences in biological activity, chemical stability, and interaction with other molecules.
Properties
IUPAC Name |
3-(3-bromo-1,2,4-triazol-1-yl)-N-pyridin-3-yladamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5O/c19-16-21-11-24(23-16)18-7-12-4-13(8-18)6-17(5-12,10-18)15(25)22-14-2-1-3-20-9-14/h1-3,9,11-13H,4-8,10H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKCMPWREBFSLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)NC5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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